molecular formula C9H13FN2O B13048218 (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13048218
M. Wt: 184.21 g/mol
InChI Key: XBXPELKJVHFRSM-VIFPVBQESA-N
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Description

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a fluorinated aromatic ring and a diamine functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzene.

    Functional Group Introduction:

    Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, these compounds can be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
  • (1R)-1-(5-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
  • (1R)-1-(5-Fluoro-3-methoxyphenyl)propane-1,2-diamine

Uniqueness

The uniqueness of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine lies in its specific substitution pattern on the aromatic ring and the stereochemistry of the ethane-1,2-diamine moiety. These features can influence its reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

XBXPELKJVHFRSM-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CN)N)F

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)F

Origin of Product

United States

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